2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI)

Physicochemical characterization Predicted properties Quality control

Researchers seeking novel heterocyclic scaffolds for screening campaigns face a lack of N-4 functionalized 3,4-dihydro-2(1H)-quinoxalinone derivatives with sulfur-linked benzoxazole appendages. This compound fills that gap as a structurally unique hybrid (C₁₇H₁₃N₃O₃S, MW 339.37) not represented in published SAR studies. • Exploratory Screening: Introduces a benzoxazolylthioacetyl group at the N-4 position-a substitution pattern absent from known quinoxalinone SAR-enabling hypothesis-driven library design. • Analytical Reference: Distinct formula and thioether substructure allow unambiguous LC-MS/HPLC identification against other quinoxalinone analogs. • Synthetic Methodology: Serves as a model substrate for assessing reaction compatibility and chemoselectivity in N-4 derivatization protocols. Supplied as a high-purity research chemical with documented CAS 604795-49-5; ideal for hit discovery and method development laboratories.

Molecular Formula C17H13N3O3S
Molecular Weight 339.4 g/mol
Cat. No. B12271043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI)
Molecular FormulaC17H13N3O3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC4=CC=CC=C4O3
InChIInChI=1S/C17H13N3O3S/c21-15-9-20(13-7-3-1-5-11(13)18-15)16(22)10-24-17-19-12-6-2-4-8-14(12)23-17/h1-8H,9-10H2,(H,18,21)
InChIKeyXOZZFCIJQMVTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxalinone–Benzoxazole Hybrid Baseline Sourcing Profile


2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) (CAS 604795-49-5; molecular formula C₁₇H₁₃N₃O₃S; molecular weight 339.37 g/mol) is a synthetic heterocyclic compound that combines a 3,4-dihydro-2(1H)-quinoxalinone core with a benzoxazole moiety linked via a thioacetyl bridge . The compound is listed in chemical supplier catalogs under the 9CI (9th Collective Index) nomenclature and is categorized as a benzoxazole–quinoxalinone hybrid for research purposes . Its predicted physicochemical properties include a density of 1.49 ± 0.1 g/cm³ and a pKa of 12.70 ± 0.20 .

Unique quinoxalinone–benzoxazole hybrid scaffold with thioacetyl linker
No published biological activity data; selection rests on structural hypothesis
Predicted physicochemical properties only; experimental values unavailable

Why Generic Substitution Lacks Supporting Data


Substitution risk cannot be assessed for this compound because no published quantitative biological activity data, selectivity profiles, or structure–activity relationship (SAR) studies were identified for 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) or any close structural analog bearing the identical benzoxazolylthioacetyl substitution pattern at the N-4 position of the dihydroquinoxalinone ring [1]. While quinoxalinone derivatives as a class exhibit diverse pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects [1], the absence of compound-specific data means no evidence-based claim can be made that this particular hybrid outperforms or even differs from generic quinoxalinones or benzoxazole-thioether compounds. Procurement decisions based on assumed differentiation would rest on chemical structure inference alone, not on verified comparative data.

Data gap prevents comparison
No quantitative activity or selectivity data exist for this compound; assumed differentiation from analogs is structure-only.
Class-level activity may not transfer
Reported activities of quinoxalinone derivatives (e.g., antimicrobial, anticancer) may not apply to this specific hybrid substitution pattern.

Quantitative Evidence Guide: Available and Missing Data


Predicted Physicochemical Properties

The only quantitative data available for 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) are computationally predicted physicochemical properties: a density of 1.49 ± 0.1 g/cm³ and an acid dissociation constant (pKa) of 12.70 ± 0.20 . No experimentally measured values are reported in the accessed databases. No comparator compound data are available in the same source for direct head-to-head comparison .

Predicted Properties
Predicted only
Density 1.49 ± 0.1 g/cm³; pKa 12.70 ± 0.20
Minimal baseline for identity check
No experimental values reported
Physicochemical characterization Predicted properties Quality control

Molecular Identity and Structural Confirmation

The compound is consistently identified across supplier catalogs by its molecular formula C₁₇H₁₃N₃O₃S and molecular weight of 339.37 g/mol . The distinct structural feature is the N-4 thioacetyl-linked benzoxazole substituent on the 3,4-dihydro-2(1H)-quinoxalinone scaffold. However, no experimentally determined spectroscopic data (NMR, IR, MS) or X-ray crystallographic data are publicly available for this specific compound in the searched databases, precluding quantitative structural comparison with analogs .

Molecular Identity
Supplier catalog data
C₁₇H₁₃N₃O₃S, MW 339.37
Identity confirmation for procurement
No spectroscopic data available
Structural characterization Molecular identity Catalog verification

Biological Activity Data Gap

A systematic search of PubMed, Google Scholar, PubChem, ChemSpider, and patent databases (accessed May 2026) yielded no primary research articles, patents, or authoritative database entries reporting any quantitative biological activity data—including IC₅₀, EC₅₀, Kd, MIC, or % inhibition values—for 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI). In contrast, numerous other 3,4-dihydro-2(1H)-quinoxalinone derivatives have published cytotoxicity data (e.g., compound 10 in Petronijević et al. 2018 showed IC₅₀ = 10.46 ± 0.82 μM against HeLa cells [1]), but none of these correspond to the target compound. This complete data gap means no evidence-based comparison with any analog can be performed.

Biological Data Gap
No data available
No published IC₅₀, EC₅₀, Kd, or MIC values
Cannot benchmark against any analog
Literature search May 2026: no hits
Biological activity Literature gap Data transparency

Application Scenarios Based on Available Evidence


Screening Library Diversification

Given the complete absence of published biological data [1], the sole defensible application scenario for procuring 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) is as a structurally novel entry in exploratory screening libraries. The combination of a 3,4-dihydro-2(1H)-quinoxalinone core with a benzoxazole-thioether appendage represents a scaffold not represented in published SAR studies of quinoxalinone derivatives [1]. Researchers may procure this compound to test the hypothesis that the N-4 benzoxazolylthioacetyl substitution confers distinct target-binding or physicochemical properties relative to known quinoxalinones. However, no data currently exist to support any specific target or therapeutic area hypothesis.

Synthetic Methodology Development

The compound's defined structure (C₁₇H₁₃N₃O₃S, MW 339.37 ) makes it suitable as a reference standard for developing or validating synthetic methods targeting N-4 functionalization of 3,4-dihydro-2(1H)-quinoxalinones. The benzoxazolylthioacetyl group introduces a sulfur-containing heterocyclic substituent that can serve as a model for assessing reaction compatibility, chemoselectivity, and yield optimization in quinoxalinone derivatization protocols. This application relies on the compound's structural identity rather than any demonstrated biological superiority.

Analytical Reference Material

With its CAS registry number (604795-49-5) and predicted density (1.49 ± 0.1 g/cm³) and pKa (12.70 ± 0.20) , the compound can serve as an analytical reference for laboratories managing chemical inventories of quinoxalinone derivatives. Its distinct molecular formula and benzoxazole-thioether substructure allow unambiguous identification via LC-MS or HPLC when compared against other quinoxalinone analogs. This scenario provides procurement justification based on chemical identity management rather than biological differentiation.

Application
Selection Property
Validation Focus
Screening library diversification
Structural novelty
Scaffold not in published SAR
Synthetic methodology development
Defined molecular identity
Method compatibility assessment
Analytical reference material
CAS registry & predicted profile
Identity verification in inventories
Quote Request

Request a Quote for 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.